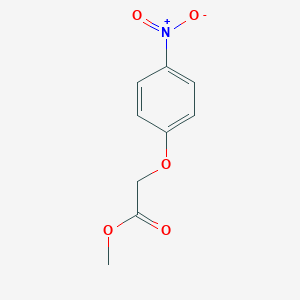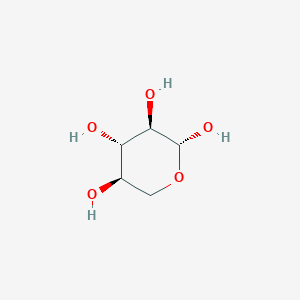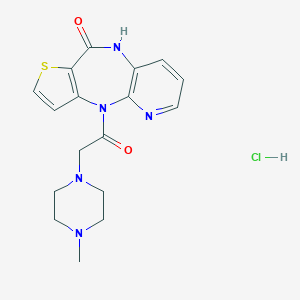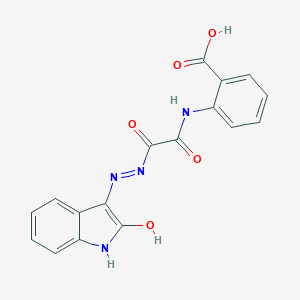
Pentanoic acid, 2-acetyl-2-propyl-, methyl ester
Descripción general
Descripción
"Pentanoic acid, 2-acetyl-2-propyl-, methyl ester" is a chemical compound that has been studied for its unique structural and chemical properties. It falls into a broader category of organic compounds that have been explored for various applications, including synthesis methodologies, molecular structure analysis, and understanding their physical and chemical behavior.
Synthesis Analysis
The synthesis of related ester compounds often involves multi-step chemical processes, including esterification, protection-deprotection strategies, and the use of specific catalysts. For example, the synthesis of trihydroxypentanoic acid derivatives involves steps like acetal formation, annulation, and stereoselective reactions, highlighting the complexity and precision required in synthesizing such compounds (Sun & Okabe, 2003).
Molecular Structure Analysis
The molecular structure of esters and related compounds can be elucidated using various spectroscopic techniques. For example, the crystal structure of specific dienonic acid methyl esters has been determined, providing insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical reactivity and properties of these compounds (Mamat, Köckerling, & Geers, 2008).
Chemical Reactions and Properties
The reactivity of such esters includes various chemical transformations such as oxidation, reduction, and cycloaddition reactions. For instance, the reaction of diazomethane with 2-acetyl-5,5-diphenyl-2,4-pentadienoic acid and its ester derivatives showcases the complexity of reactions these compounds can undergo, leading to the formation of pyrazoline derivatives and highlighting their potential as intermediates in organic synthesis (Kato, Chiba, & Chiba, 1976).
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are essential for the practical application and handling of these chemicals. Studies on related compounds, such as the conformation of pentanoates in solid and gas phases, provide valuable data on the physical behavior and stability of these compounds under different conditions (Merkens et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability, are determined by the molecular structure and functional groups present in the compound. Research on the metabolic conversion of related alkane derivatives to carboxylic acids in vitro provides insight into the chemical behavior and potential applications of these compounds (Vicchio & Callery, 1989).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-acetyl-2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-5-7-11(8-6-2,9(3)12)10(13)14-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLFMQZYMDXRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448793 | |
| Record name | Pentanoic acid, 2-acetyl-2-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 2-acetyl-2-propyl-, methyl ester | |
CAS RN |
109578-13-4 | |
| Record name | Pentanoic acid, 2-acetyl-2-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)


